molecular formula C52H74N14O12S2 B1237393 d(CH2)5[Tyr(Me)2]AVP

d(CH2)5[Tyr(Me)2]AVP

カタログ番号: B1237393
分子量: 1151.4 g/mol
InChIキー: QVQOGNOOAMQKCE-OVSZNHMYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物d(CH2)5[Tyr(Me)2]AVP は、体内の水分貯留と血管収縮の調節において重要な役割を果たすペプチドホルモンであるバソプレシンの合成アナログです。 この化合物は、血圧調節や社会的行動など、様々な生理学的プロセスに関与するバソプレシンV1a受容体のアンタゴニストとして働くように特別に設計されています .

特性

分子式

C52H74N14O12S2

分子量

1151.4 g/mol

IUPAC名

(2R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35+,36-,37-,38-,39+/m0/s1

InChIキー

QVQOGNOOAMQKCE-OVSZNHMYSA-N

異性体SMILES

COC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5

正規SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5

同義語

(beta-mercapto-beta,beta-cyclopentamethylenepropionyl(1),O-Me-Tyr(2),Arg(8))-vasopressin
(d(CH2)5(1)-O-Me-Tyr(2)-Arg(8))vasopressin
1-(beta mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-O-methyltyrosyl-8-arginine vasopressin
1-(beta-mercapto-beta beta-cyclopentamethylenepropionic acid)-2-(O-methyl-Tyr)-argipressin
AAVP
arginine vasopressin, beta-mercapto-(beta,beta-cyclopentamethylenepropionic acid)(1)-methyl-Tyr(2)-
argipressin, (beta-mercapto)beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-
AVPA
CGP 25838
CGP-25838
CPG 25838E
d(CH2)5(Tyr(Me)(2))AVP
d(CH2)5-Tyr(Me)argipressin
d(CH2)5Tyr(Me)AVP
Manning compound
MCPPA-AVP
Sigma V-2255
SK and F 100273
SK and F-100273
SKF 100273
V2255 peptide
vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O- methyl-L-tyrosine)-8-L-arginine-

製品の起源

United States

準備方法

Solid-Phase Peptide Synthesis (SPPS) Framework

The synthesis of d(CH2)5[Tyr(Me)2]AVP relies on solid-phase peptide synthesis (SPPS), a method enabling precise control over sequential amino acid additions. The process begins with the attachment of the C-terminal residue to a resin support, typically using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry . For this compound, researchers employ a chlorotrityl chloride resin to anchor the first amino acid, ensuring minimal racemization during subsequent couplings .

Key steps include:

  • Resin Swelling : The resin is pre-swollen in dichloromethane (DCM) or dimethylformamide (DMF) to enhance reactivity.

  • Amino Acid Coupling : Activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) facilitate coupling in the presence of DIEA (N,N-diisopropylethylamine) .

  • Fmoc Deprotection : Piperidine (20–30% in DMF) removes Fmoc groups after each coupling cycle.

A critical modification in this compound is the incorporation of 1-(β-mercapto-β,β-cyclopentamethylenepropionic acid) at position 1, which introduces a cyclic disulfide bridge post-synthesis . This structural feature enhances proteolytic resistance and receptor binding affinity.

Structural Modifications and Side-Chain Functionalization

The compound’s selectivity for V1a receptors stems from strategic substitutions:

  • Position 1 : The cyclopentamethylene chain (d(CH2)5) replaces the native cysteine residue, introducing conformational rigidity. This modification reduces enzymatic degradation by limiting access to proteolytic cleavage sites .

  • Position 2 : O-methyltyrosine [Tyr(Me)2] is incorporated to prevent tyrosine phosphorylation and enhance hydrophobic interactions with the V1a receptor’s transmembrane domain .

  • Position 8 : Retention of arginine preserves critical ionic interactions with receptor residues such as Asp112 and Glu319 in the V1a binding pocket .

Structural FeatureFunctional RoleSynthetic Method
d(CH2)5 at Position 1Enhances rigidity and metabolic stabilitySPPS with Fmoc-D-Pen-OH residue
Tyr(Me)2 at Position 2Blocks phosphorylation; improves bindingBoc-Tyr(Me)-OH coupling
Disulfide bridge (Cys1-Cys6)Stabilizes cyclic structureOxidative cyclization with I₂

Cyclization and Disulfide Bond Formation

Formation of the disulfide bond between residues 1 and 6 is achieved through oxidative folding. After linear peptide assembly, the resin-bound peptide is treated with iodine (0.1 M in DMF) for 2–4 hours under nitrogen atmosphere . Alternative methods include air oxidation in ammonium bicarbonate buffer (pH 8.0), though iodine oxidation yields higher cyclic product purity (>95%) .

Post-cyclization, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing scavengers like triisopropylsilane (TIS) and water (95:2.5:2.5 v/v) . Crude peptide precipitation in cold diethyl ether followed by lyophilization yields the linear precursor ready for purification.

Purification and Analytical Characterization

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of purification. A C18 column (250 × 4.6 mm, 5 μm) with a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) achieves baseline separation of cyclic and linear forms . Typical conditions include:

  • Gradient : 20% B to 50% B over 30 minutes

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 220 nm

Mass spectrometry (MS) confirms molecular identity. Electrospray ionization (ESI-MS) of this compound shows a predominant [M+3H]³⁺ ion at m/z 384.1 (calculated 1151.4 Da) . Analytical HPLC further verifies purity (>98%), with retention times consistent across batches when using isocratic elution (28% acetonitrile) .

Yield Optimization and Scalability Challenges

Despite methodological advances, synthesis yields remain moderate (15–25%) due to:

  • Racemization : Asparagine and glutamine residues are prone to epimerization during coupling. Adding HOBt (hydroxybenzotriazole) reduces this risk .

  • Incomplete Cyclization : Linear peptides with mismatched cysteine residues form oligomers. Pre-purification via size-exclusion chromatography mitigates this issue .

  • Solubility Issues : The hydrophobic Tyr(Me)2 group complicates dissolution in aqueous buffers. Co-solvents like DMSO (10–20%) improve handling during cyclization .

Comparative Analysis of Synthetic Routes

A 2019 study compared Boc- and Fmoc-based SPPS for this compound :

ParameterBoc StrategyFmoc Strategy
Cycle Time2.5 hours/residue1.8 hours/residue
Deprotection Efficiency>99% (HF cleavage)>99% (piperidine)
Side ReactionsTyrosine sulfonationAspartimide formation
Overall Yield18%22%

The Fmoc approach offers superior yield and safety by avoiding hazardous hydrogen fluoride (HF), making it the preferred method for current Good Manufacturing Practice (cGMP) production .

化学反応の分析

科学研究における用途

化学:

生物学:

医学:

産業:

科学的研究の応用

Biological Mechanism

d(CH2)5[Tyr(Me)2]AVP functions primarily as a selective antagonist for vasopressin V1 receptors. Its mechanism involves inhibiting the action of vasopressin on vascular smooth muscle cells, which is significant in regulating blood pressure and fluid balance in the body.

Applications in Research

  • Vasopressin Receptor Studies
    • This compound has been utilized to study the binding affinity and functional role of V1-type vasopressin receptors in various tissues. For instance, research demonstrated that this compound effectively inhibited the accumulation of inositol phosphates stimulated by AVP in rat brain septal membranes, confirming its role as a V1 receptor antagonist .
  • Hypertension Research
    • Long-term studies have shown that administration of this compound can attenuate hypertension in spontaneously hypertensive rats. In one study, the compound was administered subcutaneously via osmotic pumps, resulting in a significant reduction in systolic blood pressure without affecting normotensive controls . This suggests potential therapeutic applications for managing hypertension.
  • Neurobiology
    • The compound has been implicated in studies examining social behavior and recognition processes in mammals. Research indicates that central administration of AVP influences social recognition, with this compound serving as a tool to dissect the underlying neurobiological mechanisms .
  • Reproductive Health
    • In reproductive biology, this compound has shown potential as an oxytocin antagonist, influencing uterine contractions and prostaglandin release during pregnancy. Its application as a tocolytic agent has been explored, particularly in managing preterm labor by inhibiting oxytocin-induced contractions .

Case Studies

StudyObjectiveFindings
Evaluate binding affinity to V1 receptorsThis compound showed a dissociation constant (Kd) of 0.28 nM, indicating high affinity for V1 receptors.
Assess effects on hypertensionLong-term treatment reduced systolic blood pressure significantly in hypertensive rats (p < 0.05).
Investigate neurobiological effectsThe antagonist inhibited vasopressin-stimulated accumulation of phosphoinositides, demonstrating its role in modulating neurotransmission.
Explore reproductive applicationsThe compound inhibited oxytocin-induced prostaglandin release, suggesting potential use as a tocolytic agent.

作用機序

d(CH2)5[Tyr(Me)2]AVP: バソプレシンV1a受容体に結合することで、内因性バソプレシンの作用を阻害することで効果を発揮します。 このアンタゴニスト作用により、バソプレシンが血圧調節や社会的行動に効果を発揮することが妨げられます。 この化合物の分子標的はV1a受容体であり、その経路にはバソプレシン誘発性の細胞内カルシウム増加の阻害が含まれます .

類似化合物との比較

Q & A

Q. What is the primary pharmacological target of d(CH2)5[Tyr(Me)2]AVP, and how is its receptor specificity validated?

this compound is a selective V1-type vasopressin receptor antagonist. Receptor specificity is determined through competitive binding assays and functional studies comparing its effects with selective agonists (e.g., Phe-Orn-vasotocin) and antagonists (e.g., V2/OT receptor blockers). For example, in rat mesenteric artery studies, concentration-response curves for vasopressin were shifted rightward in the presence of this antagonist, confirming V1 specificity . Parallel assays using radiolabeled ligands further validate binding affinity .

Q. What experimental models are appropriate for studying this compound in vivo?

  • Postnatal rat models : Chronic administration (e.g., postnatal days 1–21) assesses developmental impacts, such as reduced body growth and long-term diuresis .
  • Ex vivo vascular preparations : Isolated mesenteric arteries evaluate acute vascular responses via tension measurements, with protocols detailing antagonist pre-treatment durations and washout steps .
  • Neurobehavioral assays : Intracerebroventricular (i.c.v.) administration in mice measures stress-induced antinociception, though efficacy may vary by dose and route .

Q. How do researchers standardize dosing protocols for this antagonist across studies?

Dosing depends on the model:

  • In vivo : 0.5–10 µg/kg (i.c.v. or i.p.), adjusted for age and species (e.g., Wistar rats vs. mice) .
  • Ex vivo : 10<sup>−7</sup>–10<sup>−8</sup> M in buffer solutions, with equilibration times ≥30 minutes .
  • Critical controls : Include saline/vehicle groups and co-administration with receptor agonists to confirm antagonism .

Advanced Research Questions

Q. How can conflicting data on antagonist efficacy (e.g., growth inhibition vs. no behavioral effect) be resolved?

Discrepancies arise from model-specific variables :

  • Dosage and duration : Chronic low-dose administration in postnatal rats reduced growth , whereas acute i.c.v. doses in mice showed no change in median response times .
  • Receptor expression : Developmental stages or tissue-specific V1 receptor density may modulate effects.
  • Methodological rigor : Follow guidelines for blinding, sample size (e.g., n ≥ 6–10 per group), and statistical reporting (e.g., median ± IQR for non-parametric data) .

Q. What structural modifications enhance or diminish this compound’s antagonistic activity?

  • Position 5 substitutions : Replacing Asn<sup>5</sup> with Dab (diaminobutyric acid) abolishes activity, as seen in analogs like d(CH2)5[Tyr(Me)<sup>2</sup>,Dab<sup>5</sup>]-AVP .
  • Methylation of Tyr<sup>2</sup> : Enhances V1 selectivity by reducing OT receptor cross-reactivity .
  • Method : Use structure-activity relationship (SAR) studies with in vitro binding assays (IC50) and functional antagonism metrics (pA2 values) .

Q. How can researchers integrate this antagonist with genetic models (e.g., CRISPR/Cas9) to study vasopressin signaling?

  • Combined pharmacological and genetic knockout (KO) : Administer d(CH2)5[Tyr(Me)<sup>2</sup>]AVP in V1a receptor KO mice to isolate compensatory pathways.
  • Validation : Cross-check antagonist efficacy in WT vs. KO tissues using calcium flux assays or vascular reactivity tests .

Methodological Best Practices

Q. Data Reprodubility Checklist

FactorProtocolReference
Dosing Pre-test solubility in saline/vehicle; verify pH stability.
Controls Include vehicle, agonist-only, and non-specific antagonist groups.
Statistical Power Use G*Power to calculate sample size (α=0.05, power=0.8).
Ethics Adhere to ARRIVE guidelines for in vivo studies.

Q. Conflict Resolution in Data Interpretation

  • Negative results : If the antagonist lacks efficacy, confirm receptor expression via qPCR/immunoblotting and re-evaluate dosing .
  • Publication bias : Report all data, including non-significant outcomes, in supplementary materials .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。